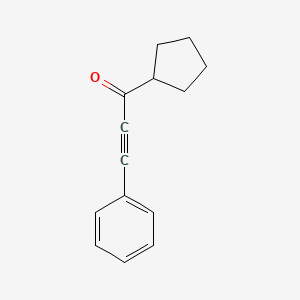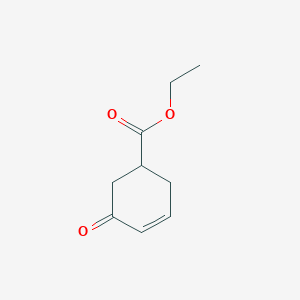![molecular formula C20H20N2O2 B12615132 N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide CAS No. 918631-19-3](/img/structure/B12615132.png)
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. The compound’s structure includes a naphthalene moiety, which contributes to its aromatic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide typically involves the condensation of a naphthalene derivative with a benzamide precursorThe reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylase inhibitors.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes, such as histone deacetylases, by binding to the metal ion in the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular functions, making the compound a potential therapeutic agent for diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxy-4-((methyl(naphthalen-2-ylmethyl)amino)methyl)benzamide: A closely related compound with slight variations in the naphthalene moiety.
Uniqueness
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is unique due to its specific combination of a naphthalene moiety and a hydroxamic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research fields .
Properties
CAS No. |
918631-19-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23) |
InChI Key |
SWFVABLAQKFNCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)


![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)
![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid](/img/structure/B12615085.png)
![(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12615088.png)

![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)

![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
